![molecular formula C12H15BrClNO B2989426 4-(2-Bromo-4-chlorophenoxy)cyclohexan-1-amine CAS No. 1343159-83-0](/img/structure/B2989426.png)
4-(2-Bromo-4-chlorophenoxy)cyclohexan-1-amine
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Description
Molecular Structure Analysis
The molecular structure of 4-(2-Bromo-4-chlorophenoxy)cyclohexan-1-amine consists of a cyclohexane ring attached to an amine group and a phenyl ring. The phenyl ring is substituted with bromo and chloro groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2-Bromo-4-chlorophenoxy)cyclohexan-1-amine include its molecular formula (C12H15BrClNO), molecular weight (304.61), and mono-isotopic mass (303.002533 Da) . Additional properties such as melting point, boiling point, and density can be found .Scientific Research Applications
Carbene-Catalyzed α-Carbon Amination
Carbene-catalyzed α-carbon amination of chloroaldehydes, using cyclohexadiene-1,2-diimines as amination reagents, affords optically enriched dihydroquinoxalines, which are core structures in natural products and synthetic bioactive molecules (Ruoyan Huang et al., 2019).
Synthesis of 4-Silacyclohexan-1-ones
The synthesis of 4-silacyclohexan-1-ones and (4-silacyclohexan-1-yl)amines, starting from MeSi(OMe)3 and PhSi(OMe)3, results in compounds with versatile Si- and C-functional groups, representing building blocks for further synthesis (M. Fischer et al., 2014).
Spiroaziridination of Cycloalkylidene Esters
Spiroaziridination of cycloalkylidene esters under high pressure with primary amines yields spiroaziridines in good yields, demonstrating the potential for novel cycloaddition reactions (A. Y. Rulev et al., 2001).
Electrophilic Aminations with Oxaziridines
Electrophilic aminations with oxaziridines enable the synthesis of a wide range of nitrogen-containing compounds, including azines, hydrazines, diaziridines, and aminodicarboxylic derivatives, showcasing the versatility of oxaziridines in synthetic chemistry (Siegfried Andreae et al., 1991).
properties
IUPAC Name |
4-(2-bromo-4-chlorophenoxy)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c13-11-7-8(14)1-6-12(11)16-10-4-2-9(15)3-5-10/h1,6-7,9-10H,2-5,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLILVAILUADPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=C(C=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-4-chlorophenoxy)cyclohexan-1-amine | |
CAS RN |
1343159-83-0 |
Source
|
Record name | 4-(2-bromo-4-chlorophenoxy)cyclohexan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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